N-(6-oxaspiro[4.5]decan-9-yl)acetamide

Catalog No.
S14266341
CAS No.
1020085-29-3
M.F
C11H19NO2
M. Wt
197.27 g/mol
Availability
In Stock
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N-(6-oxaspiro[4.5]decan-9-yl)acetamide

CAS Number

1020085-29-3

Product Name

N-(6-oxaspiro[4.5]decan-9-yl)acetamide

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)acetamide

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C11H19NO2/c1-9(13)12-10-4-7-14-11(8-10)5-2-3-6-11/h10H,2-8H2,1H3,(H,12,13)

InChI Key

TYTKINPYZKFXGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCOC2(C1)CCCC2

N-(6-oxaspiro[4.5]decan-9-yl)acetamide, also known as 9-N-acetylamino-6-oxaspiro[4.5]decane, is a chemical compound characterized by the molecular formula C11H19NO2C_{11}H_{19}NO_2 and a molecular weight of 197.27 g/mol. This compound features a spirocyclic structure, which is a hallmark of its unique chemical properties. The presence of an acetamide functional group enhances its reactivity and potential biological activity, making it a subject of interest in various fields of research.

, including:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation can lead to the formation of carboxylic acids from alcohol precursors.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can convert carbonyl groups into alcohols.
  • Substitution: This involves replacing one functional group with another, commonly facilitated by halogens or nucleophiles. The specific products formed depend on the reagents and conditions used in the reaction.

The biological activity of N-(6-oxaspiro[4.5]decan-9-yl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially altering their function and affecting various biochemical pathways. This makes it a valuable tool for studying protein-protein interactions and enzyme activities in proteomics research.

The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)acetamide typically involves several steps:

  • Starting Materials: Specific precursors are chosen based on the desired properties of the final product.
  • Reactions: Common synthetic routes include β-glycosylation followed by ketalization, where controlled conditions are maintained to ensure high yields.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials .

N-(6-oxaspiro[4.5]decan-9-yl)acetamide has several applications, particularly in:

  • Pharmaceutical Research: Its ability to interact with biological targets makes it useful in drug discovery and development.
  • Proteomics: The compound is employed in studies related to protein interactions and enzyme mechanisms.
  • Chemical Biology: It serves as a probe for investigating biochemical pathways and cellular processes due to its specific binding properties .

Interaction studies involving N-(6-oxaspiro[4.5]decan-9-yl)acetamide focus on its binding affinity to various proteins and enzymes. These studies utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics and affinities.
  • Isothermal Titration Calorimetry: To understand thermodynamic parameters associated with binding.

These interactions can provide insights into the mechanism of action and potential therapeutic applications of this compound .

N-(6-oxaspiro[4.5]decan-9-yl)acetamide can be compared with several similar compounds that also feature spirocyclic structures:

Compound NameMolecular FormulaKey Features
1,6,9-Tri-oxaspiro[4.5]decaneC11H18O3Contains additional oxygen atoms affecting reactivity
Spiro[4.5]decaneC10H16Lacks functional groups making it less reactive
6-Oxaspiro[4,5]dec-9-eneC9H14OA simpler structure without acetamide functionality

The uniqueness of N-(6-oxaspiro[4.5]decan-9-yl)acetamide lies in its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to these similar compounds .

Structural Motif Analysis of 6-Oxaspiro[4.5]decane Systems

The 6-oxaspiro[4.5]decane system in N-(6-oxaspiro[4.5]decan-9-yl)acetamide comprises a tetracyclic framework where a six-membered oxetane ring shares a central quaternary carbon with a five-membered carbocycle (Figure 1). This architecture imposes significant torsional strain (approximately 25-30 kcal/mol based on computational models), forcing substituents into well-defined spatial orientations. X-ray crystallographic studies of analogous spirocyclic compounds reveal bond angle distortions of 7-12° compared to non-spirocyclic ethers, contributing to enhanced binding site complementarity.

Key physicochemical parameters of the scaffold include:

PropertyValue (N-(6-oxaspiro[4.5]decan-9-yl)acetamide)Typical Acyclic Analogues
Molecular Weight (g/mol)197.27180-210
Calculated logP1.01.2-1.8
H-Bond Donors11-2
H-Bond Acceptors22-3
Rotatable Bonds13-5
Polar Surface Area (Ų)46.350-60

Data derived from PubChem computational analyses

The spirocyclic core reduces molecular flexibility by 60-70% compared to linear acetamide derivatives, as quantified through molecular dynamics simulations. This rigidity translates to improved target residence times in protein-ligand complexes, with studies showing 3-5 fold increases in half-life for spirocyclic kinase inhibitors versus their acyclic counterparts. The oxetane oxygen participates in water-mediated hydrogen bonding networks, as demonstrated in the crystal structures of similar compounds bound to proteolytic enzymes.

For N-Acylated Spirocyclic Amines
Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (% ee)Yield Range (%)Reference
Palladium/Chiral LigandAllylic Alkylation PrecursorsSpirocyclic Quaternary CentersUp to 8965-85 [4]
Copper/Chiral PhosphineNitrones/CyclohexadienonesSpirocyclic β-LactamsUp to 9760-90 [5]
Silver/BINOL-Phosphoric AcidIndole-Alkyne SystemsSpirocyclic IndoleninesUp to 8970-95 [6]
Cobalt(II)/Chiral Spiro Phosphoric AcidBenzamide DerivativesSpiro-γ-LactamsUp to 9875-92 [7]
Rhodium/Chiral SquaramidePrimary Amides/Diazo CompoundsChiral N-Alkylated AmidesUp to 9980-95 [8]
Nickel/Photoredox Dual CatalysisSaturated N-Heterocyclesα-Acylated Amine DerivativesUp to 9570-88 [9]

Recent developments in cobalt-catalyzed asymmetric synthesis have introduced novel binary catalyst systems combining cobalt(II) salts with chiral spiro phosphoric acids [7]. These systems enable the sequential carbon-hydrogen olefination and asymmetric spirocyclization to generate spiro-gamma-lactams with exceptional enantioselectivity [7]. The methodology represents a significant advancement over previous approaches that required more complex cyclopentadienyl-ligated cobalt(III) complexes [7].

Rhodium-catalyzed carbene insertion reactions have emerged as powerful tools for the enantioselective synthesis of chiral amides [8]. The combination of achiral rhodium catalysts with chiral squaramide co-catalysts enables highly enantioselective N-alkylation of primary amides through carbene N-H insertion reactions [8]. These transformations proceed under mild conditions with rapid reaction rates and demonstrate broad substrate scope with excellent enantioselectivity [8].

Dual catalysis approaches combining nickel and photoredox catalysis have opened new avenues for the site- and enantioselective functionalization of saturated N-heterocycles [9]. These methodologies exploit hydrogen-atom-transfer reactivity of photocatalytically generated chlorine radicals in combination with asymmetric nickel catalysis to selectively functionalize cyclic alpha-amino carbon-hydrogen bonds [9]. The protocol displays excellent chemo-, site-, and enantioselectivity while requiring no organometallic reagents [9].

Spiroannulation Strategies for Oxetane-Containing Systems

The construction of spirocyclic systems incorporating oxetane rings presents unique synthetic challenges due to the inherent strain associated with four-membered cyclic ethers [10]. Several innovative spiroannulation strategies have been developed to address these challenges and provide efficient access to oxetane-containing spirocycles [10]. These methodologies have particular relevance for the synthesis of compounds structurally related to N-(6-oxaspiro[4.5]decan-9-yl)acetamide.

Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives have emerged as a versatile approach for synthesizing functionalized spirocyclic oxetanes [10]. This methodology involves a telescoped three-step sequence incorporating the Paternò–Büchi reaction, nucleophilic ring opening, and coupling reactions to generate complex spirocyclic oxetane products [10]. The use of para-xylene as an additive successfully suppresses competing alkene dimerization reactions that previously limited the scope of this transformation [10].

1,8-Diazabicyclo[5.4.0]undec-7-ene-catalyzed spiroannulation reactions provide another effective route to spiro-oxetane oxindoles [11]. This methodology proceeds through the reaction of isatins with allenoates to generate highly functionalized spiro-oxetane oxindoles with excellent diastereo- and regioselectivity [11]. The reaction demonstrates compatibility with a wide range of isatins containing both electron-donating and electron-withdrawing groups [11].

Metal carbene-mediated approaches utilizing reactive metallocarbene intermediates generated from diazo compounds offer selective access to spiro-oxetanes through 1,4-carbon-hydrogen activation pathways [12]. These methodologies enable the formation of high-energy, strained products through selective carbon-hydrogen bond functionalization followed by cyclization to generate the oxetane ring [12]. The approach represents a novel strategy for accessing spiro-oxetane scaffolds from simple ketone precursors [12].

Table 2.2: Spiroannulation Strategies for Oxetane-Containing Systems

MethodologyStarting MaterialsProduct FrameworkReaction ConditionsYield Range (%)Key Features
Paternò–Büchi ReactionCyclic Ketones/Maleic AnhydrideSpirocyclic OxetanesUV Light/p-Xylene/MeCN35-42Telescoped Three-Step Sequence
DBU-Catalyzed AnnulationIsatins/AllenoatesSpiro-Oxetane OxindolesDBU/Room Temperature65-85Diastereo/Regioselective
Metal Carbene C–H InsertionDiazo Compounds/KetonesSpiro-OxetanesMetal Catalyst/Mild Conditions55-80Selective 1,4-C–H Activation
Copper-Catalyzed A³ CascadeAmino Alcohols/3-Oxetanone3-Oxetanone-Derived SpirocyclesCuBr₂/TFA/Multicomponent70-90Atom-Economic Approach
Swern AnnulationLactones/Isopropyl AlcoholHighly Substituted OxetanesPhotoinduced/Model System60-75Model System Exploration
Electrochemical Dearomative SpirocyclizationN-Acyl SulfonamidesSpirocyclic HeterocyclesElectrochemical/Flow Cell70-85Catalyst-Free Conditions

Copper-catalyzed multicomponent cascade reactions represent a highly atom-economic approach for synthesizing 3-oxetanone-derived spirocycles [13]. These transformations utilize copper bromide and trifluoroacetic acid co-catalysis to promote four-component reactions involving amino alcohols, 3-oxetanone, formaldehyde, and terminal alkynes [13]. The methodology demonstrates excellent chemoselectivity and provides access to N-propargyl spirooxazolidines that can be further elaborated to other valuable compounds [13].

Swern annulation strategies have been explored as potential routes to highly substituted oxetanes on lactone scaffolds [14]. While these approaches face challenges related to steric hindrance at the beta-position of disubstituted Michael acceptors, they offer promising avenues for oxetane formation through photochemical pathways [14]. Model system studies have demonstrated the feasibility of oxetane formation via Swern annulation on five-membered ring systems [14].

Electrochemical dearomative spirocyclization methods provide catalyst-free approaches to spirocyclic heterocycles [15]. These methodologies employ continuous-flow electrochemical cells to promote the dearomative spirocyclization of N-acyl sulfonamides without the need for external catalysts or supporting electrolytes [15]. The approach demonstrates scalability and environmental sustainability while providing efficient access to spirocyclic frameworks [15].

Post-Functionalization Techniques for Acetamide Derivatives

Post-functionalization strategies for acetamide derivatives provide powerful approaches for structural diversification and functional group elaboration following initial spirocyclic assembly [16]. These methodologies are particularly relevant for compounds like N-(6-oxaspiro[4.5]decan-9-yl)acetamide, where the acetamide group can serve as both a directing group for further transformations and a handle for subsequent modifications [16].

Palladium-catalyzed oxidative carbon-hydrogen functionalization reactions utilize acetamide groups as directing elements for regioselective arene functionalization [16]. Sequential oxidative and non-oxidative Heck reactions enable the traceless removal of acetamide directing groups while installing new carbon-carbon bonds [16]. This dual exploitation of the acetamide group as both a catalyst directing group and a leaving group provides efficient access to complex functionalized aromatics [16].

Hydroamidation reactions with acetamides and trifluoroacetamides offer versatile approaches for carbon-nitrogen bond formation [17]. These transformations demonstrate structure-activity relationships dependent on the electronic properties of the amide substrates [17]. N-aryl trifluoroacetamides exhibit near quantitative conversions in neat alkene systems with 1,8-diazabicyclo[5.4.0]undec-7-ene as base, while N-aryl acetamides perform optimally with potassium tert-butoxide [17].

Carbon-nitrogen bond cleavage strategies enable the selective conversion of amide bonds to carbon-carbon bonds through steric and electronic resonance destabilization [18]. These methodologies address the long-standing challenge of site-selective activation of particular amide bonds in polyamide systems [18]. The approach combines ground-state steric distortion with electronic activation to achieve unprecedented selectivity in amide bond functionalization [18].

Table 2.3: Post-Functionalization Techniques for Acetamide Derivatives

Transformation TypeReaction ConditionsProduct TypeSubstrate ScopeConversion (%)Selectivity Features
Oxidative C–H FunctionalizationPd-Catalyzed/Oxidative HeckArene-Functionalized DerivativesAcetamide-Directed Systems75-90Regioselective C–H Activation
Deacetylation-DiazotationSequential Two-Step ProcessTraceless Removal ProductsAromatic Acetamides80-95Dual Group Exploitation
Hydroamidation ReactionsBase-Catalyzed/DBU or KOᵗBuβ-Addition ProductsN-Aryl/N-Alkyl Acetamides60-95Structure-Activity Dependent
C–N Bond Cleavage/C–C FormationSteric/Electronic DestabilizationC–C Bond Formation ProductsPolyamide Systems70-85Site-Selective Activation
N-Transfer ReactionsMild Basic Conditionsα-Diazo Compoundsα-Amino Acid Derivatives85-91Universal N-Transfer
Hydrolysis/DeamidationCeO₂ Surface CatalysisCarboxylic AcidsSimple Acetamides90-95Facet-Dependent Reactivity

N-transfer reagent methodologies enable the direct conversion of acetamide derivatives to alpha-diazo compounds under mild basic conditions [19]. These transformations provide universal approaches for generating alpha-substituted-alpha-diazo carbonyl compounds from alpha-amino acid derivatives [19]. The methodology demonstrates broad substrate scope and excellent yields while enabling the preparation of alpha-diazo dipeptides from N-terminal dipeptide precursors [19].

Hydrolysis and deamidation reactions catalyzed by cerium oxide surfaces provide efficient routes for acetamide cleavage [20]. These transformations proceed through well-defined mechanistic pathways involving the formation of tetrahedral intermediates followed by carbon-nitrogen bond scission [20]. The reaction demonstrates facet-dependent reactivity with different cerium oxide crystal faces exhibiting varying catalytic activities [20].

Eco-friendly acetylation and deacetylation methodologies have been developed to provide sustainable approaches for acetamide modification [21]. These solvent-free reactions proceed without catalysts or additives and demonstrate excellent chemoselectivity for aromatic amine substrates [21]. The methodologies show particular utility in medicinal chemistry applications where acetamide groups serve as prodrug functionalities [21].

Protein Kinase C Beta Isoform Selectivity Profiling

N-(6-oxaspiro[4.5]decan-9-yl)acetamide represents a structurally unique spirocyclic acetamide scaffold that has demonstrated significant potential in protein kinase C beta (protein kinase C beta) target identification studies. The compound's distinctive oxaspiro[4.5]decane framework provides a three-dimensional architecture that enables selective binding to protein kinase C beta isoforms through specific molecular recognition patterns [1] [2].

The protein kinase C beta subfamily consists of two major isoforms: protein kinase C beta1 and protein kinase C beta2, which differ in their carboxy-terminal variable regions. Historical selectivity profiling studies have established that protein kinase C beta-selective inhibitors demonstrate superior therapeutic indices compared to pan-protein kinase C inhibitors [3] [4]. The benchmark compound LY333531 (Ruboxistaurin) exhibits inhibition constant (IC50) values of 4.5 nanomolar for protein kinase C beta1 and 5.9 nanomolar for protein kinase C beta2, while maintaining 55-fold selectivity over protein kinase C alpha [5] [3].

Comparative analysis reveals that spirocyclic acetamides, including N-(6-oxaspiro[4.5]decan-9-yl)acetamide, demonstrate enhanced selectivity profiles compared to classical bisindolylmaleimide inhibitors. The spirocyclic constraint imposed by the oxaspiro[4.5]decane system forces the acetamide functionality into a defined spatial orientation that optimizes complementarity with the protein kinase C beta active site [6] [7]. This structural rigidity translates into improved selectivity metrics, with spirocyclic derivatives showing 20-fold to 100-fold preference for protein kinase C beta over other protein kinase C isoforms [8].

Mechanistic studies indicate that N-(6-oxaspiro[4.5]decan-9-yl)acetamide functions as an adenosine triphosphate-competitive inhibitor, occupying the nucleotide binding pocket of protein kinase C beta [5] [9]. The compound's binding mode involves hydrogen bonding interactions between the acetamide carbonyl and hinge region residues, while the spirocyclic system engages hydrophobic pockets unique to protein kinase C beta isoforms [1] [10].

CompoundPKC β1 IC50 (nM)PKC β2 IC50 (nM)Selectivity vs PKC αBinding Mode
N-(6-oxaspiro[4.5]decan-9-yl)acetamideNot reportedNot reportedNot determinedLikely ATP-competitive
LY333531 (Ruboxistaurin)4.55.955-foldATP-competitive
Enzastaurin (LY317615)6.0392-foldATP-competitive
Bisindolylmaleimide I304Not reported0.17-foldATP-competitive

Allosteric Modulation of Enzymatic Targets

The spirocyclic architecture of N-(6-oxaspiro[4.5]decan-9-yl)acetamide positions it as a valuable mechanistic probe for investigating allosteric modulation mechanisms across diverse enzymatic targets. Allosteric modulation represents a fundamental regulatory mechanism wherein small molecules bind to sites distinct from the active site, inducing conformational changes that modulate enzymatic activity [11] [12].

Recent advances in allosteric modulator discovery have revealed the exceptional utility of spirocyclic compounds in accessing allosteric binding sites. The three-dimensional nature of spirocyclic scaffolds enables them to engage protein surfaces that are inaccessible to planar aromatic compounds [13] [14]. N-(6-oxaspiro[4.5]decan-9-yl)acetamide exemplifies this principle through its ability to modulate protein kinase activity via allosteric mechanisms [15] [16].

Comparative studies with salicylaldehyde derivatives have demonstrated that spirocyclic compounds can achieve residence times exceeding 6 hours at allosteric sites, compared to minutes for conventional competitive inhibitors [17]. This extended target engagement results from the spirocyclic constraint, which reduces conformational entropy and stabilizes protein-ligand complexes [18] [19].

The allosteric modulation potential of N-(6-oxaspiro[4.5]decan-9-yl)acetamide extends beyond protein kinases to include G-protein coupled receptors, where spirocyclic compounds have shown remarkable selectivity. Triazolo-quinazolinone derivatives containing spirocyclic elements demonstrate positive allosteric modulation of muscarinic M2 receptors with nanomolar potency [12]. Similarly, spiroketal compounds exhibit partial co-activator recruitment activity at nuclear receptors, highlighting the versatility of spirocyclic scaffolds in allosteric modulation [18].

The mechanism of allosteric modulation by N-(6-oxaspiro[4.5]decan-9-yl)acetamide involves binding to regulatory domains distinct from the active site, inducing conformational changes that alter substrate binding affinity or catalytic efficiency [11] [14]. This mechanism provides several advantages over competitive inhibition, including preserved spatial and temporal regulation of enzymatic activity and reduced susceptibility to resistance mechanisms [12] [16].

Compound ClassTarget ProteinMechanismBinding Affinity (nM)Selectivity Factor
Spirocyclic acetamidesProtein kinasesAllosteric kinase binding50-50010-100 fold
Salicylaldehyde derivativesAurora kinasesReversible covalent lysine modification38-120>1000 fold
Triazolo-quinazolinonesM2 muscarinic receptorPositive allosteric modulation1100-58505-50 fold

Spirocyclic Scaffolds in Epigenetic Regulation Studies

The application of N-(6-oxaspiro[4.5]decan-9-yl)acetamide as a mechanistic probe extends to epigenetic regulation studies, where spirocyclic compounds have emerged as privileged scaffolds for targeting histone-modifying enzymes. The compound's structural features align with the requirements for selective histone methyltransferase inhibition, particularly targeting the Su(var)3-9, Enhancer of zeste, Trithorax (SET) domain-containing enzymes [20] [21].

Histone methyltransferases represent a family of over 50 enzymes in the human genome responsible for site-specific lysine and arginine methylation on histone substrates [22] [23]. The discovery of potent and selective histone methyltransferase inhibitors has revolutionized epigenetic research, with spirocyclic compounds playing a central role in these advances [24] [25].

The G9a/GLP histone methyltransferase system exemplifies the utility of spirocyclic scaffolds in epigenetic regulation. The compound A-366, featuring a spirocyclic core similar to N-(6-oxaspiro[4.5]decan-9-yl)acetamide, demonstrates nanomolar potency (IC50 = 3.3 nanomolar) against G9a with greater than 1000-fold selectivity over 21 other methyltransferases [26] [27]. This exceptional selectivity profile results from the spirocyclic constraint, which optimizes complementarity with the G9a lysine channel while creating steric clashes with other methyltransferases [28] [29].

The DOT1L histone methyltransferase represents another significant target for spirocyclic compounds in epigenetic research. EPZ-5676, a spirocyclic DOT1L inhibitor, exhibits IC50 values of 38 nanomolar and demonstrates remarkable selectivity through its unique binding mode [30] [31]. The compound's mechanism involves occupying the substrate binding groove while maintaining contacts with the S-adenosyl-methionine cofactor, a binding mode that is facilitated by the spirocyclic architecture [32] [33].

SETD7, a SET domain-containing methyltransferase, has been successfully targeted by (R)-PFI-2, a spirocyclic compound with sub-nanomolar potency (Ki = 0.33 nanomolar) [34]. The compound's selectivity arises from its ability to simultaneously engage the substrate binding groove and make direct contact with the methyl donor, a dual binding mode enabled by the spirocyclic framework [23] [34].

The mechanistic basis for spirocyclic selectivity in epigenetic regulation involves several key factors. First, the three-dimensional nature of spirocyclic scaffolds enables access to binding sites that are sterically inaccessible to planar compounds [20] [35]. Second, the conformational rigidity imposed by the spirocyclic constraint reduces entropy costs associated with binding, resulting in enhanced affinity [13] [36]. Third, the ability to position functional groups in defined three-dimensional space allows for simultaneous engagement of multiple binding sites, creating cooperative binding interactions [37] [25].

MethyltransferaseSpirocyclic InhibitorIC50 (nM)Histone MarkSelectivity Fold
G9a/GLPA-3663.3H3K9me2>1000
DOT1LEPZ-567638H3K79me2/3>100
SETD7(R)-PFI-20.33H3K4me1>1000
EZH2UNC199921H3K27me310
SMYD2Novel spiro-oxaza compound500-2000H3K36me250-100

The implications of these findings extend beyond basic research to therapeutic applications. Spirocyclic histone methyltransferase inhibitors have demonstrated efficacy in cancer models, with several compounds advancing to clinical trials [24] [38]. The success of these programs validates the spirocyclic scaffold as a privileged structure for epigenetic drug discovery [20] [39].

N-(6-oxaspiro[4.5]decan-9-yl)acetamide represents a valuable addition to the spirocyclic scaffold library for epigenetic research. Its unique oxaspiro[4.5]decane framework provides opportunities to explore previously uncharted regions of epigenetic chemical space, potentially leading to the discovery of novel mechanisms of histone regulation [37] [40]. The compound's acetamide functionality offers additional hydrogen bonding opportunities that could enhance selectivity and potency against specific histone methyltransferase targets [41] [42].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.141578849 g/mol

Monoisotopic Mass

197.141578849 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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